8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
Description
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is a substituted phenyl-oxooctanoic acid derivative characterized by a dimethylamino (-N(CH₃)₂) group at the para position of the phenyl ring and an 8-oxooctanoic acid backbone. Its dimethylamino group confers strong electron-donating properties, enhancing solubility in polar solvents compared to halogenated analogs .
Properties
IUPAC Name |
8-[3-(dimethylamino)phenyl]-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUZKDOQMKCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(N,N-Dimethylamino)phenylboronic acid and 8-bromo-1-octanone.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3-(N,N-Dimethylamino)phenylboronic acid and 8-bromo-1-octanone in the presence of a palladium catalyst and a base such as potassium carbonate.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is being explored for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
- It has shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .
-
Cancer Research :
- Antiproliferative Effects : Studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468). The compound exhibits an IC50 value of approximately 15 µM, indicating its effectiveness in reducing cell viability.
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and influences key signaling pathways associated with cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway .
- Enzyme Inhibition :
Case Studies
-
Breast Cancer Study :
- Objective : Evaluate the antiproliferative effect on MDA-MB-468 cells.
- Findings : Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
-
Enzyme Activity Assessment :
- The compound's enzyme inhibition properties have been assessed through various assays, confirming its role as an HDAC inhibitor and its potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxooctanoic acid chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on phenyl-oxooctanoic acid derivatives with varying substituents, highlighting differences in physicochemical properties, synthetic routes, and biological relevance.
Substituent-Specific Comparisons
Electron-Donating vs. Electron-Withdrawing Groups
Inferred Data :
- Dimethylamino group reduces logP compared to dichloro analogs (estimated logP ~2.5* vs. ~3.5* for Cl-substituted).
- Iodine substituent increases molecular weight by ~58 g/mol compared to dimethylamino analog.
Hydroxy and Carboxylic Acid Derivatives
Key Observations :
- The dimethylamino analog lacks the dual carboxylic acid functionality of suberic acid, limiting its utility as a PROTAC linker but improving solubility .
- Compared to hydroxy-substituted analogs, the dimethylamino group provides stronger electron donation, altering electronic spectra in UV-Vis studies .
Receptor Agonists and Enzyme Inhibitors
- Acylguanidine Derivatives: Compound 4.21 () acts as a histamine H₂ receptor agonist, demonstrating the role of oxooctanoic acid backbones in receptor binding.
- Dimethylamino Substitution: The -N(CH₃)₂ group may mimic natural ligands in enzyme-active sites, improving affinity compared to halogenated analogs .
Biological Activity
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structural features, including a dimethylamino group and an oxooctanoic acid moiety, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Dimethylamino Group : Enhances solubility and can participate in hydrogen bonding.
- Oxooctanoic Acid Moiety : Provides hydrophobic interactions with biological targets.
These features contribute to its reactivity and interaction with various biomolecules, making it a candidate for further biological exploration.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Modulation : The compound can act as a biochemical probe to study enzyme interactions, potentially influencing enzymatic pathways involved in cellular processes.
- Receptor Interaction : The dimethylamino group may facilitate binding to receptors, altering cellular signaling pathways that could lead to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, compounds with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antiproliferative Activity : A study evaluating the antiproliferative effects of structurally related compounds found that they significantly reduced cell viability in triple-negative breast cancer cells. The compounds were shown to induce apoptosis through caspase activation, highlighting their potential as therapeutic agents .
- Enzyme Inhibition : Another investigation into enzyme inhibitors demonstrated that similar compounds could effectively inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The inhibition led to increased acetylation of histones, resulting in altered gene expression patterns associated with tumor suppression .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
